molecular formula C19H15FN2O4 B2421878 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide CAS No. 1105216-68-9

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide

Cat. No. B2421878
CAS RN: 1105216-68-9
M. Wt: 354.337
InChI Key: OOUXDIMBEFEWRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is commonly referred to as BDAA, and it has been found to have a range of biochemical and physiological effects that make it a valuable tool for researchers. In

Scientific Research Applications

Structure-Activity Relationships in Medicinal Chemistry

The study of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, such as N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, reveals efforts to improve metabolic stability through the investigation of various 6,5-heterocycles. These efforts aim at reducing or eliminating metabolic deacetylation, a common issue in drug development, thereby enhancing the drug's efficacy and stability (Stec et al., 2011).

Synthesis and Anticancer Activities

Research on thiazolyl N-benzyl-substituted acetamide derivatives, including the synthesis and evaluation of compounds like KX2-391 (a selective Src kinase inhibitor), underscores the critical role of structural modifications in enhancing anticancer activities. These modifications provide insights into the structure-activity relationship, guiding the development of more effective anticancer agents (Fallah-Tafti et al., 2011).

Novel Synthesis Methods

The synthesis of functionally substituted 1,2-benzisoxazoles, such as N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, demonstrates innovative approaches to creating heterocyclic compounds with potential pharmacological activities. These methodologies offer new avenues for developing compounds with varied biological activities (Khodot & Rakitin, 2022).

Antitumor Activity of Benzothiazole Derivatives

The creation of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings and their screening for antitumor activity represents a significant step in identifying new therapeutic agents. These compounds, tested against a variety of human tumor cell lines, highlight the potential of benzothiazole derivatives in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Isoxazole Compounds and Antitumor Activities

The synthesis of novel isoxazole compounds and their evaluation for antitumor activities indicate the promising role of these compounds in developing new anticancer therapies. Research into such molecules can lead to the discovery of compounds with significant therapeutic potential (Hao-fei, 2011).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O4/c20-15-4-2-1-3-14(15)17-8-13(22-26-17)9-19(23)21-10-12-5-6-16-18(7-12)25-11-24-16/h1-8H,9-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUXDIMBEFEWRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=NOC(=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.